molecular formula C17H15ClN4O2S2 B6018441 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

Cat. No. B6018441
M. Wt: 406.9 g/mol
InChI Key: ALEHOXMVUASPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the urea functionality. The 2-chlorobenzylthio and 2-methoxyphenyl groups would provide additional steric and electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring and the urea functionality, as well as the 2-chlorobenzylthio and 2-methoxyphenyl substituents, would contribute to its polarity, solubility, and reactivity .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit a relatively low toxicity profile, which makes it a safer alternative to other cytotoxic agents. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, studies could focus on the development of this compound derivatives with improved solubility and pharmacokinetic properties.

Synthesis Methods

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then treated with hydrazine hydrate to obtain 5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form this compound.

Scientific Research Applications

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has been studied for its potential use in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory enzymes. Additionally, this compound has been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEHOXMVUASPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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